(6Z)-6-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-({1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(6Z)-6-({1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” typically involves multiple steps, including the formation of the indole and thiazolopyrimidine cores, followed by their coupling through a methylene bridge. Common reagents used in these steps may include indole derivatives, thiazolopyrimidine precursors, and various catalysts and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost, safety, and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine
In medicine, the compound may be explored for its therapeutic potential, including its ability to interact with specific biological targets and pathways.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or nanomaterials, with unique properties.
Mechanism of Action
The mechanism of action of “(6Z)-6-({1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other indole derivatives, thiazolopyrimidine analogs, and molecules with similar functional groups.
Uniqueness
The uniqueness of “(6Z)-6-({1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to other compounds.
Properties
Molecular Formula |
C26H24N4O2S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(6Z)-6-[[1-[3-(2,5-dimethylphenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H24N4O2S/c1-17-8-9-18(2)23(14-17)32-12-5-10-29-16-19(20-6-3-4-7-22(20)29)15-21-24(27)30-11-13-33-26(30)28-25(21)31/h3-4,6-9,11,13-16,27H,5,10,12H2,1-2H3/b21-15-,27-24? |
InChI Key |
QXCMCHVTYPHZIY-QGNOBFDASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=N)N5C=CSC5=NC4=O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C=CSC5=NC4=O |
Origin of Product |
United States |
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